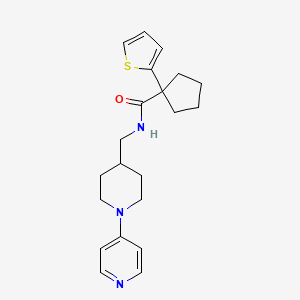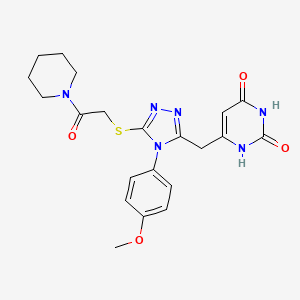![molecular formula C18H21N3O3 B2444268 Aza(3-Benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro-1H-indazol-4-yliden))methoxymethan CAS No. 1024896-60-3](/img/structure/B2444268.png)
Aza(3-Benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro-1H-indazol-4-yliden))methoxymethan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane is a synthetic organic molecule that features a complex structure involving multiple functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: This compound can serve as a catalyst or a catalyst precursor in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Exploration of its potential as a drug candidate for various diseases due to its complex structure and reactivity.
Biochemical Research: Use as a probe to study biochemical pathways and interactions.
Industry
Chemical Industry: Applications in the synthesis of other complex molecules.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step organic synthesis. The process usually starts with the formation of the indazole core, followed by the introduction of the benzo[d]1,3-dioxolan moiety. Subsequent steps include methylation reactions and the incorporation of the aza(3-benzo[d]1,3-dioxolan-5-yl) group. Each step requires specific reaction conditions, such as controlled temperatures and pH levels, and the use of various catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthetic procedures. This would require optimization of the reaction conditions to maximize efficiency and minimize costs. Methods such as continuous flow chemistry could be employed to enhance the production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions may be used to modify certain functional groups, impacting its overall reactivity.
Substitution: Various substitution reactions can introduce new functional groups, potentially enhancing its chemical versatility.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Alkyl halides, acyl chlorides
Major Products Formed
Depending on the type of reaction and reagents used, products can vary widely, from simple modifications of the original structure to completely new compounds with different chemical and biological properties.
Wirkmechanismus
The compound's mechanism of action is dependent on its interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to bind to various biological targets, initiating a cascade of biochemical events that result in its observed effects. Detailed studies involving molecular docking and bioassays are necessary to elucidate the precise pathways and interactions involved.
Vergleich Mit ähnlichen Verbindungen
Azaindazole derivatives
Benzodioxole-based molecules
Methoxymethane-linked compounds
Hope this answers your needs! Is there a specific aspect you want to dive deeper into?
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-methoxy-1,6,6-trimethyl-5,7-dihydroindazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2)8-12(20-22-4)16-13(9-18)21(3)19-17(16)11-5-6-14-15(7-11)24-10-23-14/h5-7H,8-10H2,1-4H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBXVLIGHZWDJ-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NOC)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N\OC)/C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 5-METHOXY-3-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}-1H-INDOLE-2-CARBOXYLATE](/img/structure/B2444186.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2444187.png)

![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)


![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)
![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)


![5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)
![N-cyclohexyl-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2444203.png)
![4,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2444206.png)
![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
